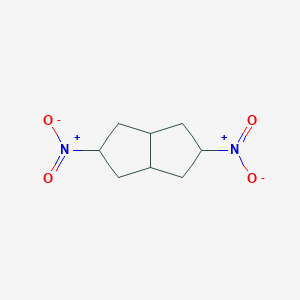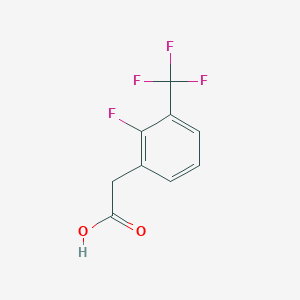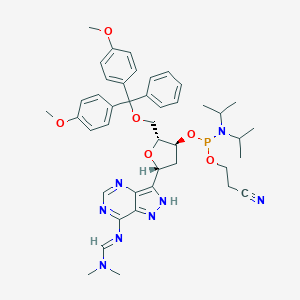
2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene, also known as DNOC, is a chemical compound that has been extensively studied for its potential applications in various fields. It is a yellow crystalline solid that is soluble in organic solvents and has a strong odor. DNOC is a nitro compound that has been used as a pesticide and herbicide, but its use has been restricted due to its toxicity and potential health hazards. However, DNOC has also been studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.
Mecanismo De Acción
The mechanism of action of 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an accumulation of acetylcholine, which can cause a range of physiological effects, including muscle paralysis and respiratory failure. 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene has also been shown to inhibit the activity of the enzyme ATP synthase, which is involved in the production of ATP, the energy currency of cells.
Efectos Bioquímicos Y Fisiológicos
2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene has a range of biochemical and physiological effects, depending on the dose and duration of exposure. In low doses, 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene has been shown to have antimicrobial properties, particularly against gram-negative bacteria. 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene has also been shown to have potential anticancer and antiviral activities, although more research is needed in these areas. In higher doses, 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene can cause a range of toxic effects, including liver and kidney damage, respiratory failure, and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene has several advantages for lab experiments, including its strong odor, which makes it easy to detect and measure, and its solubility in organic solvents, which allows for easy handling and manipulation. However, 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene also has several limitations, including its toxicity and potential health hazards, which require careful handling and disposal.
Direcciones Futuras
There are several future directions for research on 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene, including its potential use as a tool for studying the mechanisms of action of certain enzymes and proteins, as well as its potential applications in antimicrobial, anticancer, and antiviral therapies. Additionally, more research is needed to fully understand the mechanism of action of 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene and its potential health hazards, in order to develop safer and more effective uses for this compound.
Métodos De Síntesis
2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene can be synthesized through a variety of methods, including the nitration of pentalene, the cyclization of 2,5-dinitrophenylhydrazine with cyclopentadiene, and the reduction of 2,5-dinitrophenylhydrazone of cyclopentanone. The most common method for synthesizing 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene is through the nitration of pentalene. This involves the reaction of pentalene with a mixture of nitric acid and sulfuric acid at a low temperature. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene has been studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology. It has been shown to have antimicrobial properties, as well as potential anticancer and antiviral activities. 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene has also been studied for its potential use as a tool for studying the mechanisms of action of certain enzymes and proteins.
Propiedades
Número CAS |
169525-07-9 |
|---|---|
Nombre del producto |
2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene |
Fórmula molecular |
C8H12N2O4 |
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
2,5-dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene |
InChI |
InChI=1S/C8H12N2O4/c11-9(12)7-1-5-2-8(10(13)14)4-6(5)3-7/h5-8H,1-4H2 |
Clave InChI |
PIDOIRCVMOYRIQ-UHFFFAOYSA-N |
SMILES |
C1C2CC(CC2CC1[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1C2CC(CC2CC1[N+](=O)[O-])[N+](=O)[O-] |
Sinónimos |
Pentalene, octahydro-2,5-dinitro-, (2-alpha-,3a-alpha-,5-alpha-,6a-alpha-)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B71026.png)
![2-methyl-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B71028.png)

![7-Diethylamino-3-[N-(3-maleimidopropyl)carbamoyl]coumarin](/img/structure/B71032.png)


![3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol](/img/structure/B71037.png)

![Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, (1S-exo)-(9CI)](/img/structure/B71040.png)
